molecular formula C12H14N2O2 B2821397 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide CAS No. 923215-70-7

4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide

Cat. No.: B2821397
CAS No.: 923215-70-7
M. Wt: 218.256
InChI Key: OZNIYJNXZKXAAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Selective and Orally Efficacious Inhibitors

Dihydropyridine derivatives have been identified as potent and selective inhibitors of specific kinase families, demonstrating significant therapeutic potential. For instance, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their effectiveness as Met kinase inhibitors. These compounds showed improved enzyme potency and aqueous solubility, with one analog demonstrating complete tumor stasis in preclinical models, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Material Science Applications

Polyamides and polyimides based on dihydropyridine derivatives exhibit remarkable properties, including high thermal stability and solubility in various polar solvents. A study using 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine as a monomer to synthesize these polymers showcased their potential in creating transparent, flexible films and their utility in high-temperature applications (Yang & Lin, 1995).

Antihypertensive and Coronary Vessel Dilators

Dihydropyridines bearing carboxy functions have been explored for their antihypertensive and coronary vessel dilating properties. These compounds, through specific structural modifications, have demonstrated potential in therapeutic applications related to hypertension and coronary artery diseases (Abernathy, 1978).

Antitubercular Activity

New derivatives of 1,4-dihydropyridine have shown significant anti-tubercular activity. A study involving the synthesis of such derivatives highlighted their efficacy in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Iman et al., 2015).

Mechanism of Action

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)14-7-5-10(6-8-14)9-1-3-11(15)4-2-9/h1-5,15H,6-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNIYJNXZKXAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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